molecular formula C16H15ClN2O2S B2651169 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 4-chlorobenzenecarboxylate CAS No. 303987-59-9

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 4-chlorobenzenecarboxylate

Cat. No. B2651169
CAS RN: 303987-59-9
M. Wt: 334.82
InChI Key: NKIFDMPZNHYANO-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 4-chlorobenzenecarboxylate” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinyl ring and a chlorobenzenecarboxylate moiety. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive towards both electrophilic and nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Immunomodulatory Applications

  • Imiquimod as an Immunomodulator : Imiquimod, a compound with a quinazolinone structure, has been identified as an immunomodulator and interferon inducer with potential therapeutic applications in cancer treatment. In a Phase I clinical trial involving cancer patients, imiquimod demonstrated the ability to induce interferon-alpha, exhibit biological and immunological activity, and show potential usefulness in treating human cancers and viral infections (Witt et al., 1993).

Anticoagulant Properties

  • MD 805 as an Anticoagulant : MD 805, a compound with structural features reminiscent of quinazolinone derivatives, was studied for its anticoagulant properties in patients undergoing hemodialysis. The study found that MD 805 effectively inhibited platelet activation without the side effects associated with heparin, suggesting its potential as a safer anticoagulant therapy for patients on hemodialysis (Matsuo et al., 1986).

Chemotherapeutic Potential

  • Temozolomide's Effectiveness in Glioblastoma Treatment : Temozolomide, although not a quinazolinone, shares the theme of heterocyclic chemistry in its application. Research has highlighted its role in the treatment of glioblastoma, with studies indicating that methylation status of the MGMT promoter may significantly influence treatment outcomes. Such insights into the molecular interactions and therapeutic efficacy of heterocyclic compounds could parallel the research interest in 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 4-chlorobenzenecarboxylate (Hegi et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many quinazoline derivatives are known to have medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities .

properties

IUPAC Name

(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-5-3-2-4-12(13)14(19-16)21-15(20)10-6-8-11(17)9-7-10/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIFDMPZNHYANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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